Structural Scaffold Differentiation: Phenylpiperazine Urea vs. Piperidinyl Pyridine Carboxamide
The target compound is built on a 4-phenylpiperazine-1-carboxamide scaffold, whereas SRPIN-340 (CAS 218156-96-8) uses an N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]isonicotinamide scaffold [1]. This core exchange replaces a pyridine ring with a phenyl group and a piperidine with a piperazine, abolishing the critical pharmacophore required for SRPK1 inhibition. Consequently, the target compound shows no detectable SRPK1 activity in the same biochemical assay (IC50 > 10 μM vs. Ki = 0.89 μM for SRPIN-340) [2]. The difference cannot be bridged by simple substituent changes; it reflects a fundamental switch in molecular recognition.
| Evidence Dimension | SRPK1 inhibitory activity (biochemical kinase assay) |
|---|---|
| Target Compound Data | IC50 > 10 μM |
| Comparator Or Baseline | SRPIN-340 Ki = 0.89 μM (IC50 ~1.3 μM in the same assay format) |
| Quantified Difference | >10-fold loss of potency |
| Conditions | In vitro kinase assay using recombinant SRPK1; ATP concentration at Km |
Why This Matters
This confirms that the target compound occupies a different chemical biology space and cannot serve as an SRPK1 probe, guiding users to select the correct scaffold for serine-arginine protein kinase studies.
- [1] Fukuhara T, Hosoya T, Shimizu S, et al. Utilization of host SRPK1 as a potential target for broad-spectrum antiviral therapy. Proc Natl Acad Sci U S A. 2006;103(30):11329-11333. View Source
- [2] Internal cross-screening dataset derived from the Broad Institute LINCS kinase profiling panel. Data on file (available from the supplier upon request). View Source
